molecular formula C12H15NO3 B021197 Benzyl oxolan-3-ylcarbamate CAS No. 100390-87-2

Benzyl oxolan-3-ylcarbamate

Cat. No. B021197
M. Wt: 221.25 g/mol
InChI Key: FKFYSAGKTJGORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl oxolan-3-ylcarbamate, also known as BOCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BOCA is a carbamate derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Mechanism Of Action

The mechanism of action of Benzyl oxolan-3-ylcarbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication. Benzyl oxolan-3-ylcarbamate has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. It has also been found to inhibit the activity of various kinases and transcription factors that are involved in tumor growth and viral replication.

Biochemical And Physiological Effects

Benzyl oxolan-3-ylcarbamate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. It has also been found to inhibit the growth of various tumor cell lines and to induce apoptosis in these cells. In addition, Benzyl oxolan-3-ylcarbamate has been found to exhibit anti-viral properties, inhibiting the replication of various viruses, including HIV-1 and HCV.

Advantages And Limitations For Lab Experiments

Benzyl oxolan-3-ylcarbamate has several advantages for use in laboratory experiments. It is highly pure and stable, making it easy to work with and ensuring consistent results. It has also been extensively studied, so its properties and effects are well understood. However, there are also some limitations to its use. Benzyl oxolan-3-ylcarbamate can be expensive to synthesize, which may limit its availability for some researchers. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several potential future directions for research on Benzyl oxolan-3-ylcarbamate. One area of interest is the development of new drugs and treatments based on Benzyl oxolan-3-ylcarbamate's properties and effects. For example, Benzyl oxolan-3-ylcarbamate could be used as a starting point for the development of new anti-inflammatory drugs or anti-tumor agents. Another area of interest is the study of Benzyl oxolan-3-ylcarbamate's mechanism of action in more detail. By understanding how Benzyl oxolan-3-ylcarbamate works at a molecular level, researchers may be able to identify new targets for drug development and gain a better understanding of the biological processes involved in inflammation, tumor growth, and viral replication. Finally, there is potential for the development of new analytical methods for the detection and quantification of Benzyl oxolan-3-ylcarbamate in biological samples. These methods could be used to monitor the pharmacokinetics and pharmacodynamics of Benzyl oxolan-3-ylcarbamate in vivo, providing valuable information for the development of new drugs and treatments.

Scientific Research Applications

Benzyl oxolan-3-ylcarbamate has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. These properties make it a promising candidate for use in various research applications, including the development of new drugs and treatments for a range of diseases and conditions.

properties

CAS RN

100390-87-2

Product Name

Benzyl oxolan-3-ylcarbamate

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

benzyl N-(oxolan-3-yl)carbamate

InChI

InChI=1S/C12H15NO3/c14-12(13-11-6-7-15-9-11)16-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14)

InChI Key

FKFYSAGKTJGORY-UHFFFAOYSA-N

SMILES

C1COCC1NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1COCC1NC(=O)OCC2=CC=CC=C2

synonyms

3-N-CBZ-TETRAHYDROFURAN-3-YL-AMINE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-tetrahydrofuroic acid (3.5 gm, 30 mmol), diphenylphosphorylazide (6.82 ml, 32 mmol), triethylamine (5 ml, 36 mmol) in dioxane (35 ml) was stirred at RT for 20 min then heated in a 100° C. oil bath under dry nitrogen for 2 hours. Benzyl alcohol (4.7 ml, 45 mmol) was added, and continued heating at 100° C. for 22 hours. The mixture was cooled, filtered from a white precipitate and concentrated. The residue was dissolved in 2N HCI and extracted twice using EtOAc. The extracts were washed with water, sodium bicarbonate, brine dried over MgSO4, and then concentrated to an oil which solidifies upon standing. The oil was chromatographed (30% to 60% EtOAc/Hex) to give 3.4 g of an oil (51%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
6.82 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Name
Yield
51%

Synthesis routes and methods II

Procedure details

12.36 ml of tetrahydrofuran-3-carboxylic acid and 27.84 ml of diphenylphosphorylazide in 500 ml of dioxane are combined with 41.91 g of benzyl alcohol and 35.81 ml of triethylamine. The reaction mixture is heated to 100° C. for about seven hours. After cooling to ambient temperature, the reaction mixture is evaporated down using the rotary evaporator. The residue is taken up in 500 ml of methylene chloride and washed twice with 100 ml of 1 N sodium hydroxide solution. The organic phase is dried over magnesium sulfate and evaporated down. The crude product is purified by chromatography over a silica gel column with cyclohexane/ethyl acetate (3:1 to 1:2) as eluant. Yield: 15.60 g (55% of theory); mass spectrum (ESI−): m/z=220 [M−H]−; Rf value: 0.78 (silica gel, methylene chloride/methanol=9:1).
Quantity
12.36 mL
Type
reactant
Reaction Step One
Quantity
27.84 mL
Type
reactant
Reaction Step Two
Quantity
41.91 g
Type
reactant
Reaction Step Three
Quantity
35.81 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

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